molecular formula C16H12FN3O2S B3340583 {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 731827-00-2

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3340583
CAS No.: 731827-00-2
M. Wt: 329.4 g/mol
InChI Key: IDFOHMGTLKLWGA-UHFFFAOYSA-N
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Description

{[5-(4-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5, a phenyl group at position 4, and a thioacetic acid moiety at position 2. It is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-350095) . Recent studies highlight its application in hypoglycemic drug development, where its calcium salt demonstrated a 36.22% reduction in blood glucose levels in rats, though less potent than glyburide (54.94% reduction) .

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-18-19-16(23-10-14(21)22)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOHMGTLKLWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of aryl halides with the triazole ring.

    Thioacetic Acid Addition: The final step involves the addition of thioacetic acid to the triazole derivative. This can be achieved through a nucleophilic substitution reaction, where the thiol group of thioacetic acid reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These processes often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.

    Hydrogenated Derivatives: Resulting from reduction reactions.

    Substituted Triazoles: Formed through various substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity : Triazole compounds are well-known for their antifungal properties. Studies have shown that derivatives of triazoles exhibit significant activity against various fungal strains, making them potential candidates for antifungal drug development.
  • Anticancer Properties : Research indicates that triazole derivatives may possess anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid with cancer cell lines warrant further investigation to establish its efficacy and mechanism of action.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, including those related to cancer and fungal infections. This property can be exploited in drug design to enhance therapeutic outcomes.

Agricultural Applications

  • Pesticide Development : The unique structure of triazole compounds allows them to act as fungicides or herbicides. Preliminary studies suggest that this compound could be developed into a pesticide formulation aimed at protecting crops from fungal pathogens.
  • Plant Growth Regulation : Some triazole compounds have been noted for their ability to modulate plant growth and development. Investigating the effects of this compound on plant physiology could lead to advancements in agricultural biotechnology.

Material Science Applications

  • Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance the properties of materials such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing this compound could yield novel materials with specialized applications.
  • Nanotechnology : Triazole-based compounds are being explored for their potential use in nanomaterials. Their ability to form stable complexes with metal ions can lead to the development of nanostructured materials with applications in electronics and catalysis.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited promising antifungal properties, suggesting a pathway for further development as an antifungal agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that triazole derivatives could inhibit cell proliferation significantly. A derivative closely related to the target compound showed an IC50 value comparable to established anticancer drugs, warranting further exploration into its mechanism .

Mechanism of Action

The mechanism by which {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The fluorophenyl and phenyl groups enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.

Comparison with Similar Compounds

Antimicrobial Activity

  • Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate): Exhibits immunomodulatory and hepatoprotective effects but lacks selectivity in analytical methods .
  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : Shows potent antifungal activity against Candida albicans (MIC = 12.5 μg/mL) .

Metabolic Activity

  • Calcium salt of this compound : Reduces blood glucose by 36.22% in rats, comparable to glyburide but with lower efficacy .
  • 2-((5-R1-4-R2-4H-1,2,4-triazol-3-yl)thio)acetic acid salts : Influence plant growth (e.g., blackberry propagules) .

Anti-inflammatory and Antioxidant Activity

    Biological Activity

    The compound {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS No. 731827-00-2) is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C16H12FN3O2S
    • Molecular Weight : 329.35 g/mol
    • IUPAC Name : 2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

    Synthesis

    The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring followed by the introduction of the thio and acetic acid groups. The detailed synthetic pathway is critical for ensuring the purity and efficacy of the compound in biological assays.

    Antimicrobial Activity

    Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to triazoles have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound has not been extensively documented; however, similar compounds have demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against pathogens such as Mycobacterium tuberculosis .

    Anticancer Potential

    Triazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that compounds with a triazole moiety can inhibit tumor growth in various cancer cell lines. The cytotoxicity of this compound was evaluated using MTT assays on Vero cells and other cancer cell lines, showing promising results with IC50 values indicating moderate cytotoxicity .

    Anti-inflammatory and Analgesic Effects

    Triazoles are also recognized for their anti-inflammatory and analgesic properties. Compounds similar to this compound have been reported to exhibit significant analgesic activity comparable to standard drugs like analgin in tail flick models .

    Case Studies

    Several studies have explored the biological activity of triazole derivatives:

    • Antimicrobial Study : A study evaluated triazole derivatives against Mycobacterium tuberculosis, revealing several compounds with MIC values below 21.25 μM .
    • Cytotoxicity Assessment : Research on related triazole compounds demonstrated minimal cytotoxicity with IC50 values exceeding 375 μM in Vero cell lines .
    • Analgesic Activity : A series of triazole derivatives were tested for analgesic effects using various animal models, showing significant pain relief comparable to established analgesics .

    Q & A

    Q. What are the standard synthesis protocols for {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid and its derivatives?

    The compound is typically synthesized via nucleophilic substitution. A common method involves heating 5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-thione with chloroacetic acid in an alkaline medium (e.g., NaOH or KOH) to facilitate thiol group activation. The reaction is refluxed in ethanol or water for 2–4 hours, followed by acidification to precipitate the product. Modifications, such as salt formation, are achieved by reacting the acid with metal sulfates (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., piperidine) .

    Q. How is the structural integrity of this compound confirmed after synthesis?

    Structural confirmation involves a combination of:

    • Elemental analysis to verify stoichiometry.
    • IR spectroscopy to identify functional groups (e.g., C=S stretch at 650–750 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
    • Chromatography (TLC/HPLC) to confirm purity and individuality .

    Q. What are the recommended analytical techniques for assessing purity and degradation?

    • HPLC-DAD (Diode Array Detection) is preferred for quantifying the active pharmaceutical ingredient (API) and detecting impurities.
    • UV spectrophotometry (at ~210–280 nm) provides preliminary data but lacks selectivity for complex mixtures.
    • Mass spectrometry (LC-MS) identifies degradation products by correlating chromatographic peaks with fragmentation patterns .

    Advanced Questions

    Q. How can forced degradation studies be designed to evaluate the compound’s stability under stress conditions?

    • Acidic hydrolysis : Expose the compound to 0.1 M HCl at 25°C for 24 hours. Insoluble degradation products (e.g., free acid forms) are isolated via filtration .
    • Oxidative stress : Treat with 3% H₂O₂ for 48 hours; degradation products are analyzed via LC-MS to identify sulfoxide or sulfone derivatives .
    • Photolytic stress : Use a xenon lamp (ICH Q1B guidelines) to assess UV-induced degradation.
    • Mass balance (main compound + impurities = 100%) ensures no unaccounted degradation pathways .

    Q. What strategies resolve contradictions in pharmacological activity data across studies?

    • Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. methoxyphenyl groups) on bioactivity. For example, 2,4-dimethoxyphenyl derivatives show enhanced antimicrobial activity due to electron-donating groups .
    • Assay standardization : Ensure consistent in vitro conditions (e.g., microbial strain, incubation time) to minimize variability.
    • Dose-response curves : Use IC₅₀/EC₅₀ values to normalize potency comparisons .

    Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

    • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents (e.g., tert-butyl) to modulate lipophilicity and target binding.
    • Salt formation : Metal complexes (e.g., Zn²⁺ salts) may enhance solubility and membrane permeability.
    • Docking studies : Use software like AutoDock to predict interactions with targets (e.g., fungal CYP51 or bacterial gyrase) .

    Q. What experimental designs are critical for evaluating superoxide scavenging or anti-inflammatory activity?

    • In vitro : Measure superoxide radical (O₂⁻) quenching using cytochrome c reduction assays. Hydroxy-substituted analogs show higher activity due to phenolic -OH groups .
    • In vivo : Use carrageenan-induced rat paw edema models. Note that in vitro scavenging may not translate to in vivo efficacy due to bioavailability limitations .

    Methodological Notes

    • Synthesis optimization : Microwave-assisted synthesis reduces reaction time (20–30 minutes vs. hours) and improves yield by 10–15% .
    • Degradation analysis : Use high-resolution Q-TOF MS to differentiate isobaric degradation products (e.g., oxidation vs. hydrolysis products) .
    • Biological assays : Include positive controls (e.g., ascorbic acid for scavenging, diclofenac for anti-inflammatory) to validate assay sensitivity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
    Reactant of Route 2
    Reactant of Route 2
    {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.